molecular formula C11H14ClNO2 B3033988 8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride CAS No. 130532-64-8

8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride

Cat. No.: B3033988
CAS No.: 130532-64-8
M. Wt: 227.69 g/mol
InChI Key: DKBYUNKLGBPKMG-UHFFFAOYSA-N
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Description

8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride is a bicyclic organic compound featuring a partially hydrogenated naphthalene backbone. Its molecular formula is C₁₁H₁₃NO₂·HCl, with a molecular weight of 227.69 g/mol (accounting for the hydrochloride salt) . The compound contains a carboxylic acid group at position 2 and an amino group at position 8 of the tetrahydronaphthalene ring.

Properties

IUPAC Name

8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10;/h4-6,10H,1-3,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBYUNKLGBPKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride typically involves the reduction of naphthalene derivatives followed by amination and carboxylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure consistency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce different amine derivatives .

Scientific Research Applications

8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid Hydrochloride

  • Molecular Formula: C₁₁H₁₄ClNO₂
  • Molecular Weight : 227.69 g/mol
  • Key Difference: The amino group is located at position 6 instead of 6.
  • For example, the 6-amino derivative may exhibit distinct solubility profiles (logP = 2.70) compared to the 8-amino analogue .

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid

  • Molecular Formula : C₁₁H₁₀O₃
  • Molecular Weight : 190.20 g/mol
  • Key Difference: Replaces the amino group with a ketone at position 3.
  • Impact: The ketone introduces electron-withdrawing effects, reducing basicity and altering hydrogen-bonding capacity. This derivative lacks the protonatable amino group, which may limit its use in pH-dependent drug formulations .

Stereoisomeric and Ester Derivatives

(R)-8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid Hydrochloride

  • Key Difference: The (R)-enantiomer exhibits distinct stereochemistry at the amino-bearing carbon.
  • Impact : Stereoisomerism can dramatically affect pharmacological activity. For instance, (R)- and (S)-enantiomers may show differences in target affinity or metabolic pathways .

(S)-Methyl 8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate Hydrochloride

  • Molecular Formula: C₁₂H₁₆ClNO₂
  • Molecular Weight : 241.71 g/mol
  • Key Difference : The carboxylic acid is esterified to a methyl group.
  • Impact : Esterification improves lipophilicity (logP increases from ~1.9 to ~2.7), enhancing membrane permeability. However, ester derivatives require metabolic activation (e.g., hydrolysis) to release the active carboxylic acid form .

Fluorinated and Hybrid Derivatives

(S)-8-Amino-4-Fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid Hydrochloride

  • Molecular Formula: C₁₁H₁₂FNO₂·HCl
  • Molecular Weight : 245.68 g/mol
  • Key Difference : Incorporates a fluorine atom at position 4.
  • Impact: Fluorination enhances metabolic stability and modulates electronic properties (e.g., increased C-F bond strength reduces oxidative degradation). This derivative may exhibit improved bioavailability compared to non-fluorinated analogues .

Pyrazolopyridine-Tetrahydronaphthalene Hybrids

  • Example: Ethyl 6,7,8,9-tetrahydro-4-hydroxybenzo[g]quinoline-3-carboxylate (Compound 8 in )
  • Key Difference : Fusion of pyridine and pyrazole rings with the tetrahydronaphthalene core.
  • Impact : These hybrids demonstrate enhanced tumor inhibitory activity (e.g., IC₅₀ values < 10 µM against HepG-2 liver cancer cells) compared to the parent carboxylic acid, likely due to improved intercalation with DNA or kinase inhibition .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity Highlights
8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid HCl C₁₁H₁₄ClNO₂ 227.69 -NH₂, -COOH Antioxidant precursor
6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid HCl C₁₁H₁₄ClNO₂ 227.69 -NH₂ (position 6), -COOH Higher logP (2.70)
(S)-Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate HCl C₁₂H₁₆ClNO₂ 241.71 -NH₂, -COOCH₃ Enhanced solubility in DMSO (>10 mM)
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid C₁₁H₁₀O₃ 190.20 -C=O, -COOH Irritant (GHS Xi/C)
Pyrazolopyridine derivative (Compound 5a) C₁₆H₁₅N₃O₂S 313.38 Pyrazole, pyridine, -COOH Antioxidant activity > ascorbic acid

Biological Activity

8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride (CAS No. 130532-64-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C₁₁H₁₄ClNO₂
  • Molecular Weight : 227.69 g/mol
  • CAS Number : 130532-64-8

Biological Activity Overview

The biological activity of 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride has been investigated in various studies. It is primarily noted for its potential as an anti-inflammatory and neuroprotective agent.

  • Anti-inflammatory Effects :
    • The compound has been shown to inhibit pro-inflammatory cytokines, which are pivotal in the inflammatory response.
    • Studies indicate that it may reduce the production of nitric oxide and prostaglandins in macrophages, contributing to its anti-inflammatory properties.
  • Neuroprotective Properties :
    • Research suggests that this compound can protect neuronal cells from oxidative stress and apoptosis.
    • It may modulate neurotrophic factors, enhancing neuronal survival and function.

Case Studies

  • Study on Inflammation :
    • A study evaluated the effects of 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride on lipopolysaccharide (LPS)-induced inflammation in vitro. Results demonstrated a significant reduction in TNF-alpha and IL-6 levels in treated cells compared to controls.
  • Neuroprotection in Animal Models :
    • In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress in the brain. Behavioral tests indicated enhanced memory retention.

Data Tables

Study TypeFindingsReference
In Vitro Inflammation StudyReduced TNF-alpha and IL-6
Neuroprotection Animal StudyImproved cognitive function; reduced oxidative stress markers

Discussion

The findings surrounding the biological activity of 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride suggest significant therapeutic potential, particularly in treating inflammatory conditions and neurodegenerative diseases. Its ability to modulate inflammatory pathways and protect neuronal cells positions it as a candidate for further research and development.

Q & A

Q. What are the recommended methods for synthesizing 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride?

A common approach involves the catalytic hydrogenation of naphthalene derivatives followed by functional group modifications. For example, ethyl ester precursors (e.g., ethyl 5-oxo-6,7,8-trihydronaphthalene-2-carboxylate) can be hydrolyzed under acidic conditions to yield the carboxylic acid, followed by amination and subsequent hydrochloride salt formation . Reaction conditions (e.g., temperature, solvent system) should be optimized to minimize side products.

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm the tetrahydronaphthalene scaffold and amine/carboxylic acid functional groups.
  • Mass spectrometry : Verify molecular weight (e.g., expected m/z for C₁₁H₁₄ClNO₂).
  • Melting point analysis : Compare with literature values (e.g., 152–156°C for related tetrahydronaphthalene-carboxylic acids) .
  • HPLC : Assess purity (>97% by area normalization) .

Q. What solvent systems are optimal for handling this compound in experimental workflows?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers with pH adjustment to enhance solubility .

Q. How should stability studies be designed for this hydrochloride salt?

Conduct accelerated degradation studies under:

  • Thermal stress : 40–60°C for 14 days.
  • Hydrolytic conditions : pH 1–9 at 25°C.
  • Photolytic stress : Exposure to UV light (ICH Q1B guidelines). Monitor degradation via HPLC and identify impurities (e.g., free base or oxidized derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the amine group in this compound?

Density Functional Theory (DFT) calculations can map electron density profiles and predict nucleophilic sites. Software like Gaussian or Schrodinger Suite models protonation states and interaction energies with biological targets (e.g., enzymes or receptors). Validate predictions with experimental kinetic studies .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Control variables like solvent purity, pH, and cell line viability.
  • Metabolic profiling : Use LC-MS to identify metabolites that may influence activity.
  • Receptor docking studies : Compare binding affinities across structural analogs to isolate key interactions .

Q. How are trace impurities identified and quantified in this compound?

Employ hyphenated techniques:

  • LC-MS/MS : Detect low-abundance impurities (e.g., residual ethyl ester from incomplete hydrolysis).
  • GC-MS : Volatile byproducts (e.g., methylated derivatives).
  • NMR impurity profiling : Compare with reference standards (e.g., USP/EP guidelines) .

Q. What experimental designs optimize enantiomeric purity in asymmetric synthesis?

  • Chiral catalysts : Use transition-metal complexes (e.g., Ru-BINAP) for stereoselective hydrogenation.
  • Chromatographic resolution : Chiral HPLC columns (e.g., Chiralpak AD-H) to separate enantiomers.
  • Circular Dichroism (CD) : Validate optical activity post-synthesis .

Q. How does the tetrahydronaphthalene scaffold influence pharmacokinetic properties?

  • LogP calculations : Predict lipophilicity (experimental LogP ~2.5 for similar structures).
  • Microsomal stability assays : Assess hepatic metabolism using rat liver microsomes.
  • Plasma protein binding : Equilibrium dialysis to measure unbound fraction .

Methodological Notes

  • Synthesis scalability : Pilot-scale reactions (>10 g) require strict temperature control to prevent exothermic side reactions .
  • Toxicity screening : Follow OECD guidelines for acute toxicity studies in vitro (e.g., Ames test for mutagenicity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride

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